CB1 Receptor Species Selectivity
This compound exhibits moderate affinity for the human CB1 receptor with a Ki of 86 nM in a radioligand displacement assay using [3H]-SR141716A (rimonabant) as the competing ligand [1]. In contrast, binding to rat CB1 receptor homogenates under similar displacement conditions with [3H]CP-55,940 yields Ki > 1000 nM, representing at least an 11.6-fold lower affinity in rodent tissue [2].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 86 nM (human CB1); Ki > 1000 nM (rat CB1) |
| Comparator Or Baseline | Human CB1 vs. rat CB1 within same compound |
| Quantified Difference | ≥11.6-fold higher affinity for human vs. rat CB1 |
| Conditions | Human CB1: recombinant receptor expressed in CHO cell membranes, [3H]-SR141716A displacement, 90 min incubation. Rat CB1: brain homogenates, [3H]CP-55,940 displacement. |
Why This Matters
The pronounced species-dependent affinity difference informs experimental model selection; this compound is suitable for human receptor studies but may yield false negatives in rodent-based screening.
- [1] BindingDB. BDBM50029961 (CHEMBL3353449): Ki = 86 nM at human CB1 receptor. BindingDB Entry. View Source
- [2] BindingDB. BDBM50063532 (CHEMBL3398550): Ki > 1000 nM at rat CB1 receptor. BindingDB Entry. View Source
